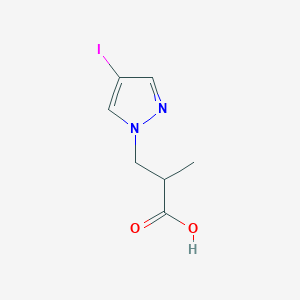
tetramethylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylpyridin-3-amine (TMP) is an organic compound with the chemical formula C8H14N2. It is a colorless solid that is soluble in organic solvents and is used in the synthesis of other compounds. TMP has a wide range of uses in the chemical industry, including as a catalyst, as a reagent, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
Tetramethylpyridin-3-amine has been used in a wide range of scientific research applications, including as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used as a model compound for studying the reactivity of pyridines and in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mécanisme D'action
Tetramethylpyridin-3-amine is a weak base, with a pKb of 8.1. It is also a good nucleophile, with a pKa of 8.9. This makes it an ideal substrate for a variety of reactions, including nucleophilic substitution, electrophilic addition, and elimination reactions. It can also be used as a catalyst in some reactions, such as the formation of polymers.
Biochemical and Physiological Effects
tetramethylpyridin-3-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to reduce the activity of enzymes involved in the synthesis of proteins. It has also been shown to have an anti-inflammatory effect and to reduce the activity of enzymes involved in the synthesis of lipids.
Avantages Et Limitations Des Expériences En Laboratoire
Tetramethylpyridin-3-amine is a useful reagent for a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. It is also a good nucleophile, making it an ideal substrate for a variety of reactions. However, it is also a weak base, and so can be easily protonated, making it unsuitable for use in certain reactions.
Orientations Futures
Tetramethylpyridin-3-amine has a wide range of potential applications in the chemical industry. It can be used as a catalyst in organic synthesis, as a reagent in the preparation of heterocyclic compounds, and as a ligand in coordination chemistry. It can also be used in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, it has potential applications in the field of biochemistry, as it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and the synthesis of proteins and lipids. tetramethylpyridin-3-amine could also be used in the development of new drugs and therapeutics, as it has the potential to be used as a model compound for studying the reactivity of pyridines. Finally, tetramethylpyridin-3-amine could be used to develop new materials for industrial and consumer applications, such as coatings and adhesives.
Méthodes De Synthèse
Tetramethylpyridin-3-amine can be synthesized via a variety of methods, including the reaction of pyridine with formaldehyde in the presence of an acid catalyst. This reaction yields tetramethylpyridin-3-amine as a byproduct. Other methods for synthesizing tetramethylpyridin-3-amine include the reaction of pyridine with dimethylformamide, the reaction of pyridine with ethyl formate, and the reaction of pyridine with dimethyl sulfoxide.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of tetramethylpyridin-3-amine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-cyanopyridine", "dimethyl sulfate", "sodium hydride", "methylamine" ], "Reaction": [ "Step 1: 3-cyanopyridine is reacted with sodium hydride in anhydrous DMF to form 3-pyridyl sodium salt.", "Step 2: The 3-pyridyl sodium salt is then reacted with dimethyl sulfate to form 3-dimethylsulfonium pyridine salt.", "Step 3: The 3-dimethylsulfonium pyridine salt is then reacted with methylamine in ethanol to form tetramethylpyridin-3-amine." ] } | |
Numéro CAS |
2385783-62-8 |
Nom du produit |
tetramethylpyridin-3-amine |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





